molecular formula C18H21N3O5S B7695015 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide CAS No. 746610-76-4

4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide

Cat. No. B7695015
CAS RN: 746610-76-4
M. Wt: 391.4 g/mol
InChI Key: QNNNFOIFLHIVGB-UHFFFAOYSA-N
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Description

4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide, also known as Compound A, is a synthetic molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A is a small molecule that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In

Mechanism of Action

The mechanism of action of 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A is not fully understood, but it is thought to act by inhibiting the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation. NF-κB is activated in response to various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Inhibition of NF-κB by 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-diabetic effects, 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-angiogenic effects, which can inhibit the growth of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A is its potency and specificity. It has been shown to have a high affinity for its target, NF-κB, and can inhibit its activity at low concentrations. Additionally, 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A in various disease models, including inflammatory diseases, cancer, and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A and to identify potential side effects and toxicity in humans.

Synthesis Methods

4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method of 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A is complex and involves several steps, including the formation of an amide bond between 4-aminobenzamide and 2-(4-isopropylsulfamoylphenoxy)acetic acid, followed by the addition of a benzoyl group to the amide nitrogen. The final product is obtained after several purification steps, including recrystallization and column chromatography.

Scientific Research Applications

4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A has been extensively studied for its potential therapeutic applications. Several studies have shown that 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity in animal models.

properties

IUPAC Name

4-[[2-[4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-12(2)21-27(24,25)16-9-7-15(8-10-16)26-11-17(22)20-14-5-3-13(4-6-14)18(19)23/h3-10,12,21H,11H2,1-2H3,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNNFOIFLHIVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl}amino)benzamide

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